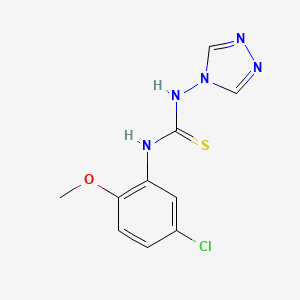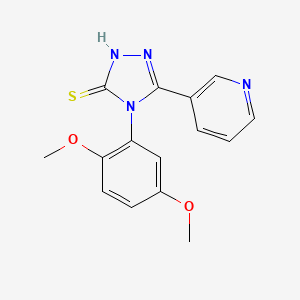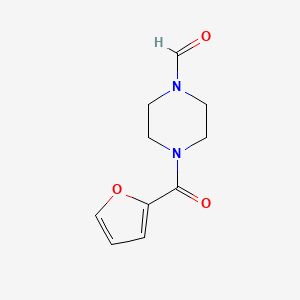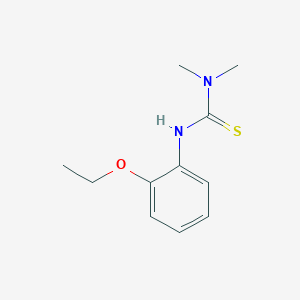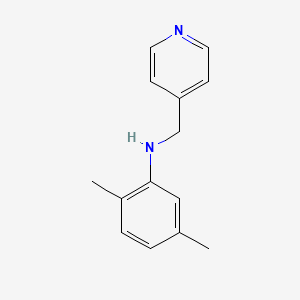
N-(3-fluorophenyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-phenoxybenzamide, also known as GSK461364, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves the inhibition of CDKs and GSK3. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development of cancer. GSK3 is involved in a variety of signaling pathways, including the regulation of glycogen metabolism and the Wnt signaling pathway. Inhibition of GSK3 has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-2-phenoxybenzamide have been extensively studied in vitro and in vivo. Inhibition of CDKs and GSK3 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, inhibition of GSK3 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-2-phenoxybenzamide is its potent inhibitory effects on CDKs and GSK3. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of this compound is its potential off-target effects, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-2-phenoxybenzamide. One area of research is the development of more selective inhibitors of CDKs and GSK3. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, the potential therapeutic applications of N-(3-fluorophenyl)-2-phenoxybenzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrant further investigation.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoanisole to produce N-(3-fluorophenyl)-2-methoxybenzamide. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product, N-(3-fluorophenyl)-2-phenoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). These kinases play important roles in cell cycle regulation and signaling pathways, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPHPLSMXJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
